molecular formula C13H18N2O3 B2718320 Benzyl N-[(isopropylcarbamoyl)methyl]carbamate CAS No. 78639-46-0

Benzyl N-[(isopropylcarbamoyl)methyl]carbamate

Cat. No. B2718320
CAS RN: 78639-46-0
M. Wt: 250.298
InChI Key: IXUOEOAXHYIKHZ-UHFFFAOYSA-N
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Description

Benzyl N-[(isopropylcarbamoyl)methyl]carbamate is an organic compound with the CAS Number: 78639-46-0 . It has a molecular weight of 250.3 and its IUPAC name is benzyl 2-(isopropylamino)-2-oxoethylcarbamate . It is a white solid that is soluble in organic solvents and moderately soluble in water .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H18N2O3 . The InChI code for this compound is 1S/C13H18N2O3/c1-10(2)15-12(16)8-14-13(17)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,17)(H,15,16) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.3 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Organic Synthesis and Catalysis

Isoindolinone Formation : Benzylamines derived from isopropyl carbamates, closely related to Benzyl N-[(isopropylcarbamoyl)methyl]carbamate, facilitate the formation of isoindolinones through a Bischler-Napieralski-type cyclization. This process is enhanced by the use of phosphorus pentoxide, offering a new mechanism involving a carbamoyl cation and showcasing the compound's utility in smooth conversion for organic synthesis (Adachi et al., 2014).

Carbolithiation of Alkenyl Carbamates : The stereoselective intermolecular carbolithiation of 1-Aryl-1-alkenyl N, N-diisopropylcarbamates, compounds related to the chemical structure , demonstrates the utility in organic synthesis. This process yields configurationally stable lithiated benzyl carbamates, showcasing the compound's relevance in the synthesis of complex molecules (Peters et al., 2002).

Agricultural Applications

Sustained Release in Agriculture : Polymeric and solid lipid nanoparticles encapsulating compounds similar to this compound, such as carbendazim, have been studied for their potential in agricultural applications. These systems offer controlled release profiles, reduced environmental toxicity, and enhanced efficiency in the prevention and control of fungal diseases in crops, demonstrating the broader applicability of related carbamates in sustainable agriculture (Campos et al., 2015).

Pharmaceutical Research

Cancer Cell Proliferation : Although directly related studies on this compound are limited, carbendazim, a structurally related compound, has been investigated for its anti-tumor activity. It inhibits cancer cell proliferation by suppressing microtubule dynamics, suggesting potential research applications of similar carbamates in developing anticancer strategies (Yenjerla et al., 2009).

Environmental Detection

Pesticide Detection : Conductive diamond electrodes have been used for the electrochemical detection of N-methylcarbamate pesticides, demonstrating the importance of carbamates in environmental monitoring. These methods provide low detection limits and stability, underlining the compound's significance in detecting pesticide residues (Rao et al., 2002).

properties

IUPAC Name

benzyl N-[2-oxo-2-(propan-2-ylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10(2)15-12(16)8-14-13(17)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUOEOAXHYIKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-Cbz-glycine (20.9 g, 100 mmol) in THF (400 mL) at 0° C. was added N-methylmorpholine (NMM) (12.1 mL, 110 mmol) and i-butylchloroformate (13 mL, 100 mmol). The resultant mixture was stirred at 0° C. for 2 min and then i-propylamine (9.4 mL, 110 mmol) was added. The reaction mixture was warmed to room temperature and stirred at this temperature for 16 h. The mixture was filtered through a pad of Celite and concentrated in vacuo. The crude residue was dissolved in ethyl acetate (500 mL) and washed with 1 N HCl (aq.) (1×100 mL), sat. NaHCO3 (aq.) (1×100 mL) and brine (1×100 mL). The organic layer was dried (MgSO4), filtered and concentrated in vacuo to afford (isopropylcarbamoylmethyl)carbamic acid benzyl ester (24.5 g, 98 mmol, 98%) as a white solid which was used without further purification in the next reaction.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.4 mL
Type
reactant
Reaction Step Three

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